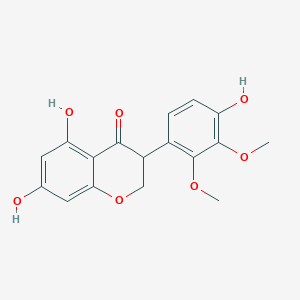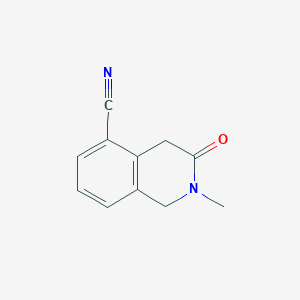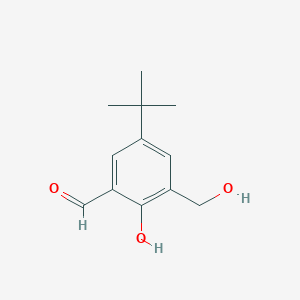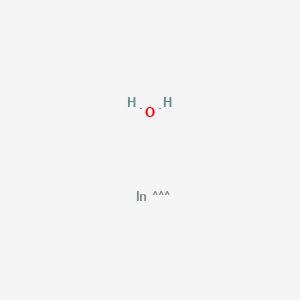
Parvisoflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parvisoflavanone is a naturally occurring isoflavanone compound with the molecular formula C17H16O7 and a molecular weight of 332.3 g/mol . It is primarily isolated from the roots of the plant Mucuna pruriens . This compound has garnered interest due to its potential biological activities, including α-glucosidase inhibitory activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Parvisoflavanone can be synthesized through various synthetic routes. One common method involves the use of circular dichroism techniques to determine the absolute configurations of isoflavanones . The synthesis typically involves the use of specific reagents and solvents under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from natural sources, particularly from the roots of Mucuna pruriens . The process includes several steps such as extraction, purification, and crystallization to obtain highly purified this compound with a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions: Parvisoflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Parvisoflavanone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and a synthetic precursor compound . In biology and medicine, this compound has shown potential as an α-glucosidase inhibitor, making it a candidate for the development of antidiabetic drugs . Additionally, it has applications in food and cosmetic research due to its bioactive properties .
Mécanisme D'action
The mechanism of action of Parvisoflavanone involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.
Comparaison Avec Des Composés Similaires
Parvisoflavanone is part of the isoflavanone class of compounds, which includes other similar compounds such as Deguelin, Dihydrorotenone, and Tephrosin . Compared to these compounds, this compound is unique due to its specific molecular structure and its potent α-glucosidase inhibitory activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
List of Similar Compounds:- Deguelin
- Dihydrorotenone
- Tephrosin
- Isomucronulatol 7-O-glucoside
- Neoisoastilbin
- Ophiopogonanone A
- Dihydrodaidzein
- 7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan 7-O-β-D-glucoside
- S-Dihydrodaidzein
- Isohemiphloin
- (2R)-3α,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone
- Licoisoflavanone
- Odoriflavene
- Bletilol B
- Kievitone
- (Rac)-Tephrosin
- 6-Formyl-isoophiopogonanone B
- 4’-Demethyl-3,9-dihydroeucomin
Propriétés
Formule moléculaire |
C17H16O7 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3 |
Clé InChI |
KPBUWUOWFRHOIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)



![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)
